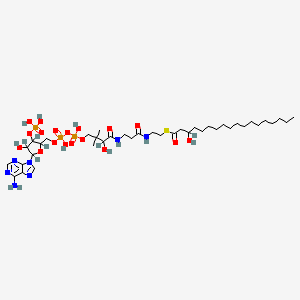

3-hydroxyoctadecanoyl-CoA

Beschreibung

Eigenschaften

CAS-Nummer |

42578-91-6 |

|---|---|

Molekularformel |

C39H70N7O18P3S |

Molekulargewicht |

1050.0 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,32-,33-,34+,38-/m1/s1 |

InChI-Schlüssel |

WZMAIEGYXCOYSH-FWBOWLIOSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Andere CAS-Nummern |

42578-91-6 |

Physikalische Beschreibung |

Solid |

Synonyme |

3-hydroxyoctadecanoyl-CoA 3-hydroxyoctadecanoyl-coenzyme A beta-hydroxy stearyl-CoA beta-hydroxystearoyl-CoA coenzyme A, 3-hydroxyoctadecanoyl- |

Herkunft des Produkts |

United States |

Metabolic Pathways and Intermediary Metabolism

Fatty Acid Beta-Oxidation Pathway

Overview of Mitochondrial Fatty Acyl-CoA Degradation

Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. wikipedia.orgnih.gov This pathway is a primary source of energy, particularly during periods of fasting or when glucose availability is low. ontosight.ainih.gov The process begins with the activation of fatty acids in the cytosol, forming acyl-CoA, which is then transported into the mitochondrial matrix. youtube.com Inside the mitochondria, the acyl-CoA undergoes a four-step cycle, with each cycle shortening the fatty acid chain by two carbons. wikipedia.orgnih.gov

The four core reactions of the beta-oxidation spiral are:

Dehydrogenation: An acyl-CoA dehydrogenase catalyzes the formation of a trans double bond between the alpha and beta carbons of the acyl-CoA, producing a trans-Δ2-enoyl-CoA and reducing FAD to FADH2. wikipedia.org

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA. wikipedia.orgnumberanalytics.com

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group on the beta-carbon to a keto group, creating a 3-ketoacyl-CoA and reducing NAD+ to NADH. wikipedia.orgnumberanalytics.com

Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter. numberanalytics.com This shortened acyl-CoA can then re-enter the beta-oxidation spiral. nih.gov

Peroxisomal Beta-Oxidation of Very Long Chain Fatty Acids

While mitochondria are the primary site for the beta-oxidation of short, medium, and long-chain fatty acids, very long-chain fatty acids (VLCFAs) are initially processed in peroxisomes. wikipedia.orgnih.gov Peroxisomal beta-oxidation differs from its mitochondrial counterpart in a few key aspects. The initial dehydrogenation step in peroxisomes is catalyzed by a FAD-dependent acyl-CoA oxidase, which directly transfers electrons to oxygen, producing hydrogen peroxide (H2O2). nih.gov This is in contrast to the mitochondrial acyl-CoA dehydrogenase, which transfers electrons to the electron transport chain via FADH2. wikipedia.org The subsequent hydration and dehydrogenation steps are catalyzed by a bifunctional or trifunctional enzyme. nih.gov Peroxisomal beta-oxidation is a chain-shortening process and does not proceed to completion. The shortened fatty acyl-CoAs are then transported to the mitochondria for complete oxidation. nih.gov

Subsequent Formation of Acetyl-Coenzyme A

The ultimate product of each round of beta-oxidation is acetyl-Coenzyme A (acetyl-CoA). ontosight.aiwikipedia.org In the context of 3-Hydroxyoctadecanoyl-coenzyme A, after its conversion to 3-keto-octadecanoyl-CoA, the enzyme thiolase catalyzes the cleavage of the carbon chain, releasing a two-carbon acetyl-CoA unit. numberanalytics.com This acetyl-CoA can then enter the citric acid cycle (Krebs cycle) for further oxidation to carbon dioxide, generating more ATP, NADH, and FADH2. wikipedia.orgnih.gov Alternatively, in the liver, acetyl-CoA can be converted into ketone bodies, which serve as an important energy source for tissues like the brain during periods of prolonged fasting. nih.gov The continuous production of acetyl-CoA from fatty acid breakdown highlights the central role of beta-oxidation in cellular energy metabolism. youtube.com

Broader Interconnections within Lipid Metabolism

The metabolism of 3-Hydroxyoctadecanoyl-coenzyme A is not an isolated process but is intricately connected to the broader landscape of lipid metabolism, influencing both catabolic and anabolic pathways.

Influence on Lipid Synthesis Pathways

The intermediates and products of fatty acid beta-oxidation, including 3-Hydroxyoctadecanoyl-coenzyme A and acetyl-CoA, have a regulatory influence on lipid synthesis. High levels of acetyl-CoA and NADH, which are products of beta-oxidation, can act as feedback inhibitors of the pathway itself. numberanalytics.com For instance, high concentrations of acetyl-CoA can promote the formation of malonyl-CoA, a key inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria. numberanalytics.complos.org This serves as a mechanism to prevent fatty acid breakdown when cellular energy levels are high and to favor fatty acid synthesis. khanacademy.org

Furthermore, the acyl-CoAs themselves, including long-chain acyl-CoAs, are substrates for the synthesis of complex lipids such as phospholipids (B1166683), triglycerides, and ceramides. nih.gov The channeling of these acyl-CoAs towards either beta-oxidation for energy production or towards synthetic pathways is a tightly regulated process that depends on the metabolic state of the cell. nih.govnih.gov

Relationship with Triglyceride Biosynthesis

3-Hydroxyoctadecanoyl-CoA is a crucial intermediate in the fatty acid elongation cycle, a process that contributes to the formation of very-long-chain fatty acids (VLCFAs) which are essential components of triglycerides. nih.gov The synthesis of triglycerides, also known as lipogenesis, involves the esterification of a glycerol (B35011) backbone with three fatty acids. youtube.com

The elongation of fatty acids is a four-step process that occurs in the endoplasmic reticulum and mitochondria. mdpi.com this compound is specifically involved in the third step of this cycle. The process begins with the condensation of a fatty acyl-CoA with malonyl-CoA. The resulting 3-ketoacyl-CoA is then reduced to form 3-hydroxyacyl-CoA, in this case, this compound. nih.gov This reaction is catalyzed by 3-ketoacyl-CoA reductase (KAR). nih.gov

Following its formation, this compound is dehydrated by the enzyme 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA. nih.gov Finally, this enoyl-CoA is reduced by trans-2,3-enoyl-CoA reductase (TER) to yield an elongated fatty acyl-CoA, which is two carbons longer than the starting molecule. nih.gov This elongated fatty acyl-CoA can then undergo further cycles of elongation or be incorporated into triglycerides by acyl-CoA:diacylglycerol acyltransferase (DGAT). hmdb.canih.gov

There are four known 3-hydroxyacyl-CoA dehydratases (HACD1-4) in mammals, and they exhibit tissue-specific expression patterns, suggesting they are utilized in combination with specific fatty acid elongases (ELOVLs) for the synthesis of particular fatty acids. nih.gov

Contribution to Cellular Energy Homeostasis

This compound plays a significant role in cellular energy homeostasis primarily through its involvement in mitochondrial fatty acid β-oxidation. ontosight.ai This catabolic process breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle (TCA cycle) to generate ATP, the main energy currency of the cell. ontosight.aihmdb.ca In tissues with high energy demands, such as the heart, fatty acid β-oxidation can contribute up to 50-70% of the required ATP. abcam.com

The β-oxidation spiral consists of four key enzymatic reactions:

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of the fatty acyl-CoA, producing FADH2. abcam.comaocs.org

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta carbon and creating L-3-hydroxyacyl-CoA. abcam.comaocs.org

Oxidation: 3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group of L-3-hydroxyacyl-CoA to a keto group, generating NADH. abcam.comaocs.org In the case of octadecanoic acid, this step involves this compound.

Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. abcam.comaocs.org

The NADH and FADH2 produced during β-oxidation are utilized by the electron transport chain to generate a significant amount of ATP. abcam.comaocs.org The regulation of fatty acid oxidation is crucial for maintaining energy balance, and dysregulation of this pathway is implicated in metabolic conditions like obesity and insulin (B600854) resistance. ontosight.ainih.gov

Involvement in Other Specific Metabolic Routes

Beyond its central roles in fatty acid elongation and β-oxidation, this compound and its metabolizing enzymes intersect with other specific metabolic pathways.

Butanoate Metabolism

The metabolism of butanoate (butyrate) is interconnected with fatty acid metabolism. Butyrate, a short-chain fatty acid, can be metabolized to acetyl-CoA, which then serves as a precursor for both energy production and histone acetylation. nih.gov The enzyme 3-hydroxyacyl-CoA dehydrogenase, which acts on substrates like this compound, is also involved in butanoate metabolism. Specifically, it participates in the pathway of benzoate (B1203000) degradation via CoA ligation, which can feed into butanoate metabolism. wikipedia.orggenome.jp The metabolism of 3-hydroxybutyrate, a ketone body, also intersects with these pathways, as it is synthesized from acetyl-CoA derived from fatty acid oxidation. nih.gov

Amino Acid Metabolism Intersections

The enzymes involved in the metabolism of this compound, particularly 3-hydroxyacyl-CoA dehydrogenase, also play a role in the degradation of certain amino acids. This enzyme is involved in the metabolic pathways for valine, leucine, and isoleucine, which are branched-chain amino acids (BCAAs), as well as in lysine (B10760008) and tryptophan metabolism. wikipedia.orgnih.gov

Research has shown that short-chain 3-hydroxyacyl-coenzyme A dehydrogenase (SCHAD) can form multi-enzyme complexes, or "metabolons," with enzymes from other metabolic pathways. For instance, in the liver, SCHAD has been found to interact with glutamate (B1630785) dehydrogenase (GDH) and aspartate transaminase (AST) from amino acid metabolism, as well as with enzymes involved in ureagenesis and ketogenesis. nih.gov This suggests a coordinated regulation and channeling of intermediates between fatty acid and amino acid metabolism.

Enzymology and Reaction Mechanisms

Key Enzymes Catalyzing Reactions Involving 3-Hydroxyoctadecanoyl-coenzyme A

The primary enzymes involved in the reactions concerning 3-Hydroxyoctadecanoyl-coenzyme A are central to the fatty acid beta-oxidation pathway. These include 3-Hydroxyacyl-Coenzyme A Dehydrogenase, Enoyl-Coenzyme A Hydratase, and Thiolase. Each plays a specific and essential role in the catabolism of fatty acids for energy production.

3-Hydroxyacyl-CoA dehydrogenase (HADH) is an oxidoreductase that plays a pivotal role in the third step of the beta-oxidation cycle. wikipedia.org This enzyme is responsible for the dehydrogenation of L-3-hydroxyacyl-CoA, a reaction essential for the breakdown of fatty acids. wikipedia.orgnih.gov

The primary function of 3-Hydroxyacyl-CoA dehydrogenase is to catalyze the oxidation of the hydroxyl group on the third carbon (beta-carbon) of L-3-hydroxyacyl-CoA, such as 3-Hydroxyoctadecanoyl-coenzyme A. wikipedia.orgebi.ac.uk This reaction converts the hydroxyl group into a keto group, resulting in the formation of 3-oxoacyl-CoA. wikipedia.orgebi.ac.uk The chemical equation for this reaction is:

(S)-3-hydroxyacyl-CoA + NAD+ <=> 3-oxoacyl-CoA + NADH + H+ qmul.ac.uk

This conversion is a crucial step that prepares the fatty acyl chain for the final cleavage in the beta-oxidation spiral. ebi.ac.uk

The catalytic activity of 3-Hydroxyacyl-CoA dehydrogenase is dependent on the coenzyme Nicotinamide Adenine Dinucleotide (NAD+). ebi.ac.ukontosight.ai In the oxidation of 3-Hydroxyoctadecanoyl-coenzyme A, NAD+ acts as an electron acceptor. ontosight.ai It is reduced to NADH as the hydroxyl group of the substrate is oxidized. ebi.ac.ukontosight.ai The NADH produced can then enter the electron transport chain, contributing to the generation of ATP. ontosight.ai The reaction mechanism involves a conserved Glu-His diad in the enzyme's active site, which facilitates the deprotonation of the 3-hydroxyl group of the substrate. This is followed by a hydride transfer to the NAD+ cofactor. ebi.ac.uk Some isozymes can also utilize NADP+ as a cofactor, although this is generally a slower process. qmul.ac.ukexpasy.org

| Component | Role in the Reaction |

|---|---|

| (S)-3-hydroxyacyl-CoA | Substrate |

| NAD+ | Coenzyme (Electron Acceptor) |

| 3-oxoacyl-CoA | Product |

| NADH | Reduced Coenzyme (Product) |

| H+ | Product |

In humans, several genes encode proteins with 3-hydroxyacyl-CoA dehydrogenase activity. wikipedia.org These isoenzymes exhibit varying substrate specificities and are localized in different cellular compartments.

HADH (Hydroxyacyl-Coenzyme A dehydrogenase): This gene encodes the medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), which is a homodimeric enzyme found in the mitochondrial matrix. plos.orgnih.gov It shows broad specificity for acyl chain lengths from C4 to C16. plos.org

HSD17B10 (Hydroxysteroid (17-beta) dehydrogenase 10): Also known as 3-hydroxyacyl-CoA dehydrogenase type-2, this mitochondrial enzyme is involved in the metabolism of fatty acids, amino acids, and steroids. uniprot.orgwikipedia.org It preferentially acts on short- and medium-chain substrates. uniprot.orguniprot.org The gene for this enzyme was previously designated as HADH2. nih.gov

EHHADH (Peroxisomal bifunctional enzyme): This enzyme exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is located in the peroxisomes. wikipedia.org

HSD17B4 (Peroxisomal multifunctional enzyme type 2): Similar to EHHADH, this is another peroxisomal enzyme with multiple functions, including 3-hydroxyacyl-CoA dehydrogenase activity. wikipedia.org

| Gene | Enzyme Name | Cellular Location | Primary Function/Substrate Specificity |

|---|---|---|---|

| HADH | Hydroxyacyl-Coenzyme A dehydrogenase (SCHAD) | Mitochondrial Matrix | Medium- and short-chain fatty acid beta-oxidation. nih.gov |

| HSD17B10 | 3-hydroxyacyl-CoA dehydrogenase type-2 | Mitochondria | Metabolism of fatty acids, amino acids, and steroids. uniprot.orgwikipedia.org |

| EHHADH | Peroxisomal bifunctional enzyme | Peroxisomes | Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. wikipedia.org |

| HSD17B4 | Peroxisomal multifunctional enzyme type 2 | Peroxisomes | Multiple functions including 3-hydroxyacyl-CoA dehydrogenase activity. wikipedia.org |

The precursor to 3-Hydroxyoctadecanoyl-coenzyme A in the beta-oxidation pathway is trans-2-octadecenoyl-CoA. The formation of 3-Hydroxyoctadecanoyl-coenzyme A is catalyzed by enoyl-CoA hydratase (EC 4.2.1.17). nih.govdoccheck.com This enzyme facilitates the stereospecific hydration of the double bond between the second and third carbons of the trans-2-enoyl-CoA thioester. nih.govtaylorandfrancis.com The reaction involves the addition of a water molecule across the double bond, resulting in the formation of L-3-hydroxyacyl-CoA. nih.govdoccheck.com The catalytic mechanism is proposed to involve two conserved glutamate (B1630785) residues in the active site that activate a water molecule for the attack on the double bond. nih.govwikipedia.org

Acyl-Coenzyme A Synthetase Activity in Fatty Acid Activation

The journey of a fatty acid into cellular metabolism begins with its "activation," a critical step catalyzed by acyl-CoA synthetase (ACS) enzymes (EC 6.2.1.3). nih.gov This process converts a free fatty acid, such as 3-hydroxyoctadecanoic acid, into its metabolically active thioester derivative, 3-hydroxyoctadecanoyl-CoA. nih.govwikipedia.orgebi.ac.uk The activation is an ATP-dependent process that occurs in two steps. nih.govyoutube.com

Adenylation: The fatty acid's carboxylate group attacks the α-phosphate of an ATP molecule, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi). nih.govyoutube.com

Thioesterification: The thiol group of coenzyme A (CoA-SH) attacks the acyl-AMP intermediate, displacing AMP and forming a high-energy thioester bond to yield the activated acyl-CoA. nih.govwikipedia.org

This activation is essential for the fatty acid to participate in various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols. nih.govwikipedia.org In Escherichia coli, the acyl-CoA synthetase FadD, which is required for the import and activation of long-chain fatty acids, contains a conserved ATP/AMP signature motif crucial for its enzymatic function. nih.gov Site-directed mutagenesis studies on this motif have shown that specific amino acid residues are critical for catalytic efficiency and affinity for ATP, underscoring their importance in the activation process. nih.gov

Stereospecificity in 3-Hydroxyacyl-Coenzyme A Metabolism

Metabolism of 3-hydroxyacyl-CoAs is highly stereospecific, with distinct pathways for the (S)- and (R)-enantiomers. nih.govasm.org In fatty acid β-oxidation, the enzymes are specific for the (S)-stereoisomer (also denoted as the L-form). asm.orgnih.govwikipedia.org For instance, L-3-hydroxyacyl-CoA dehydrogenase, a key enzyme in the pathway, specifically catalyzes the oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. wikipedia.orgopenstax.org Conversely, the (R)-stereoisomers are typically involved in biosynthetic pathways, such as the production of polyhydroxyalkanoates (PHAs) in bacteria. nih.govasm.org This strict stereoselectivity ensures the proper channeling of metabolites and prevents futile cycles.

The (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from Ralstonia eutropha H16, for example, is strictly stereospecific for (S)-3-hydroxybutyryl-CoA. nih.gov Similarly, the 3-hydroxyacyl-CoA dehydrogenase from Mycobacterium smegmatis shows strict substrate stereospecificity for the L-form during oxidation. nih.gov

Role of 3-Hydroxyacyl-Coenzyme A Epimerase (EC 5.1.2.3)

The presence of (R)-3-hydroxyacyl-CoA intermediates, which can arise from the hydration of cis- or trans-Δ²-enoyl-CoAs or from the oxidation of unsaturated fatty acids with double bonds at even-numbered positions, necessitates a mechanism for their conversion to the metabolically required (S)-form. This crucial role is fulfilled by 3-hydroxyacyl-CoA epimerase (EC 5.1.2.3). nih.govcyanocyc.org This enzyme catalyzes the inversion of the stereochemical configuration at the C-3 position. In E. coli, the epimerase activity is one of several functions performed by the multifunctional enzyme complex FadB, which is central to the β-oxidation cycle. cyanocyc.orgbiocyc.orgunam.mx

Interconversion of (S)- and (R)-Stereoisomers

The interconversion of (S)- and (R)-3-hydroxyacyl-CoA stereoisomers by 3-hydroxyacyl-CoA epimerase does not proceed through a direct hydrogen abstraction and re-addition. Instead, it occurs via a dehydration/hydration mechanism. nih.govbiocyc.orgunam.mx The reaction sequence involves:

Dehydration of the (R)-3-hydroxyacyl-CoA (D-isomer) to form a 2-trans-enoyl-CoA intermediate. nih.gov

Subsequent stereospecific hydration of the double bond to yield the (S)-3-hydroxyacyl-CoA (L-isomer). nih.gov

Studies on the epimerase associated with the E. coli fatty acid oxidation complex have shown that a single active site is likely responsible for the dehydration of both the (R)- and (S)-isomers, highlighting an efficient enzymatic strategy. nih.gov

Structural Biology and Mechanistic Insights of Related Enzymes

The enzymes that metabolize 3-hydroxyacyl-CoAs possess well-defined structures that are key to their catalytic function. Human short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) is a homodimeric enzyme where each subunit consists of two domains. nih.gov The N-terminal domain features a Rossmann fold for binding the NAD⁺ cofactor, while the C-terminal domain, which is primarily α-helical, is involved in substrate binding and dimerization. nih.gov The catalytic mechanism involves a His-Glu catalytic dyad. nih.govebi.ac.uk Molecular modeling and biochemical studies suggest that His158 acts as a general base, abstracting a proton from the substrate's 3-hydroxyl group, with its basicity enhanced by an electrostatic interaction with Glu170. nih.gov

In multifunctional enzymes like the one from E. coli (FadB), different catalytic activities are localized to distinct domains of a single polypeptide chain. cyanocyc.orgunam.mx The enoyl-CoA hydratase and 3-hydroxyacyl-CoA epimerase activities are located in the N-terminal domain, while the L-3-hydroxyacyl-CoA dehydrogenase activity resides in the C-terminal domain. cyanocyc.orgunam.mx Similarly, human D-bifunctional protein is a homodimer of a 77-kDa polypeptide, with the dehydrogenase activity located on the N-terminal side and the dehydratase activity on the C-terminal side. oup.com

Enzyme Kinetics and Catalytic Efficiency Studies

Kinetic studies of enzymes involved in 3-hydroxyacyl-CoA metabolism provide quantitative measures of their efficiency and substrate specificity. The catalytic efficiency is often evaluated by the kcat/Km ratio.

For the human mitochondrial 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which exhibits 3-hydroxyacyl-CoA dehydrogenase (HAD) activity, kinetic analysis using acetoacetyl-CoA as a substrate revealed a Km of 134 µM and a kcat of 74 s⁻¹. nih.gov This results in a catalytic efficiency (kcat/Km) of 0.55 µM⁻¹s⁻¹. nih.gov

| Enzyme/System | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) | Source |

| Human 17β-HSD10 | Acetoacetyl-CoA | 134 | - | 74 | 0.55 | nih.gov |

| R. eutropha FadB' | Acetoacetyl-CoA | 48 | 149 µmol mg⁻¹ min⁻¹ | - | - | nih.gov |

| Human Liver Microsomes | 3-Hydroxystearate | 55 | 8.33 min⁻¹ | - | - | nih.gov |

| Human Liver Microsomes | 3-Hydroxypalmitate | 56.4 | 14.2 min⁻¹ | - | - | nih.gov |

| Recombinant CYP4F11 | 3-Hydroxystearate | 53.5 | 13.9 min⁻¹ | - | - | nih.gov |

| Recombinant CYP4F11 | 3-Hydroxypalmitate | 105.8 | 70.6 min⁻¹ | - | - | nih.gov |

| M. smegmatis 3-HCDH | Acetoacetyl-CoA | 36 | - | - | - | nih.gov |

Table: Kinetic parameters of enzymes metabolizing 3-hydroxyacyl-CoAs and related substrates. Note: Vmax values are reported in their original units from the source.

Studies on human short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) show that the enzyme displays optimal activity around neutral pH, with catalytic efficiency decreasing at pH extremes. nih.gov Furthermore, the enzyme preferentially binds the reduced cofactor NADH over NAD⁺. nih.gov The 3-hydroxyacyl-CoA dehydrogenase from Ralstonia eutropha was found to be NADH-dependent, with only minimal activity observed with NADPH. nih.gov

Regulation of 3 Hydroxyoctadecanoyl Coenzyme a Metabolism

Regulation of Coenzyme A Biosynthesis and Availability

Coenzyme A is a critical cofactor in all living organisms, acting as the primary carrier of acyl groups in numerous metabolic reactions, including the synthesis and oxidation of fatty acids. wikipedia.orgwikipedia.org The intracellular concentration of CoA is dynamically regulated to meet metabolic needs, a process governed by its synthesis, degradation, and the availability of its precursor, pantothenate (vitamin B5). portlandpress.com

The biosynthesis of CoA is a five-step enzymatic pathway where the first step, the phosphorylation of pantothenate by pantothenate kinase (PanK), is the primary rate-limiting and regulatory point. wikipedia.orgportlandpress.comnih.gov This key enzyme is subject to potent feedback inhibition by CoA and its thioester derivatives, such as acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov This self-regulating biochemical mechanism buffers the cellular CoA concentration, ensuring that the production of CoA is throttled when its levels (or the levels of its acyl-derivatives) are sufficient. portlandpress.com

CoA acts as a competitive inhibitor for PanK with respect to ATP, binding to the ATP-binding site and preventing the phosphorylation of pantothenate. wikipedia.org Different isoforms of human PanK exhibit varying sensitivities to this inhibition. For instance, PanK2 is the most strongly inhibited isoform by acetyl-CoA, highlighting the intricate control exerted by the metabolic state of the cell. wikipedia.org This feedback regulation is a rapid and efficient way to control the flux through the CoA biosynthetic pathway. nih.gov

| Enzyme | Inhibitor | Mechanism of Inhibition | Significance |

| Pantothenate Kinase (PanK) | Coenzyme A (CoA) | Competitive with ATP wikipedia.org | Prevents overproduction of CoA when cellular levels are high. portlandpress.comnih.gov |

| Pantothenate Kinase (PanK) | Acetyl-CoA, Malonyl-CoA | Allosteric Feedback Inhibition wikipedia.org | Links CoA biosynthesis to the status of fatty acid metabolism. wikipedia.org |

The availability of major metabolic substrates profoundly influences the CoA pool and, consequently, the metabolism of fatty acyl-CoAs like 3-hydroxyoctadecanoyl-coenzyme A.

Fatty Acids : During periods of low glucose or starvation, the body switches to fatty acid oxidation for energy. wikipedia.orgwikipedia.org Fatty acids are broken down through beta-oxidation, a process that sequentially shortens the acyl chain and produces acetyl-CoA. wikipedia.orgnih.gov This catabolic process increases the ratio of acetyl-CoA to free CoA, which, through feedback mechanisms, can modulate the activity of enzymes like pyruvate (B1213749) dehydrogenase. wikipedia.org The flux through this pathway directly determines the concentration of intermediates such as 3-hydroxyoctadecanoyl-coenzyme A.

Pyruvate : As the end product of glycolysis, pyruvate sits (B43327) at a crucial metabolic crossroads. imrpress.com Its conversion to acetyl-CoA by the pyruvate dehydrogenase complex links carbohydrate metabolism to the citric acid cycle and fatty acid metabolism. imrpress.comlibretexts.orgtaylorfrancis.com The activity of this complex is tightly regulated, ensuring that the production of acetyl-CoA from glucose is matched with the cell's energy needs. imrpress.com

In addition to synthesis, the total cellular CoA content is regulated by degradation and salvage pathways. nih.gov These pathways ensure that CoA levels can be dynamically adjusted and that its precursor, pantothenate, can be recycled. portlandpress.com CoA degradation occurs through distinct intracellular and extracellular routes. nih.gov

Intracellularly, specific Nudix (nucleoside diphosphate-linked moiety X) hydrolases in the mitochondria and peroxisomes hydrolyze CoA and its thioesters to 4′-phosphopantetheine. portlandpress.comnih.govmdpi.com Extracellularly, CoA released from food or damaged cells is broken down by ectonucleotide pyrophosphatases (ENPP) and alkaline phosphatases into pantetheine. nih.govmdpi.com Pantetheine is then hydrolyzed by pantetheinase enzymes (vanins) to release pantothenate, which can be taken up by cells and re-enter the CoA biosynthetic pathway via the action of PanK. portlandpress.comnih.govmdpi.com This salvage pathway is crucial for maintaining CoA homeostasis, especially in organisms that cannot synthesize pantothenate de novo. portlandpress.com

Cellular and Molecular Mechanisms of Control

The metabolism of 3-hydroxyoctadecanoyl-coenzyme A is subject to precise cellular and molecular control mechanisms that regulate the expression and activity of the enzymes involved in its formation and subsequent breakdown.

The expression levels of enzymes involved in fatty acid oxidation and CoA metabolism are controlled by transcription factors that respond to the nutritional and metabolic state of the cell. A key family of transcription factors in this process is the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

During fasting, PPARα is activated and induces the expression of a suite of genes involved in fatty acid uptake and beta-oxidation. mdpi.com This includes enzymes such as acyl-CoA oxidases and carnitine palmitoyltransferase, which are essential for the breakdown of long-chain fatty acids. mdpi.comgsartor.org Therefore, the expression of the specific 3-hydroxyacyl-CoA dehydrogenase that acts on 3-hydroxyoctadecanoyl-coenzyme A is transcriptionally upregulated during fasting to promote energy production from stored fats. Conversely, transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which are activated by insulin (B600854) in the fed state, promote the expression of genes for fatty acid synthesis while suppressing those for fatty acid oxidation. gsartor.orgpku.edu.cn

| Transcription Factor | Metabolic State | Target Genes/Pathways | Effect on 3-Hydroxyoctadecanoyl-CoA Metabolism |

| PPARα | Fasting, High-Fat Diet | Genes for fatty acid uptake and β-oxidation (e.g., CPT-1, Acyl-CoA dehydrogenases). mdpi.comgsartor.org | Increases the expression of enzymes that catabolize this compound. |

| SREBP-1c | Fed State (High Insulin) | Genes for fatty acid synthesis (e.g., ACC, FAS). gsartor.orgpku.edu.cn | Decreases the overall flux through the β-oxidation pathway, reducing the formation and turnover of this compound. |

| ChREBP | High Glucose | Genes for glycolysis and lipogenesis (e.g., L-PK, FAS). mdpi.compku.edu.cn | Promotes pathways that compete with fatty acid oxidation. |

Allosteric regulation provides a rapid, second-by-second control over metabolic flux by modulating the activity of key enzymes in response to changes in the concentrations of specific effector molecules. study.comfiveable.mekhanacademy.org The metabolism of 3-hydroxyoctadecanoyl-coenzyme A is indirectly but powerfully controlled by the allosteric regulation of enzymes at key metabolic nodes.

For example, acetyl-CoA, the end product of each round of beta-oxidation, is a potent allosteric regulator. wikipedia.org It allosterically activates pyruvate carboxylase, which is important for gluconeogenesis, and inhibits the pyruvate dehydrogenase complex, thereby slowing the conversion of glucose-derived pyruvate into acetyl-CoA when fatty acid oxidation is high. wikipedia.orgnih.gov Furthermore, the pathway of fatty acid synthesis, which competes with beta-oxidation, is strongly regulated allosterically. Saturated fatty acyl-CoAs are known to inhibit acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the committed step in fatty acid synthesis. gsartor.org This prevents the simultaneous synthesis and degradation of fatty acids. The activity of the enzymes within the beta-oxidation spiral itself is also sensitive to the ratios of NADH/NAD+ and FADH2/FAD, ensuring that the rate of fatty acid breakdown is tightly coupled to the activity of the electron transport chain and the cell's demand for ATP.

Post-Translational Modifications (e.g., Protein CoAlation)

The metabolic flux of 3-hydroxyoctadecanoyl-coenzyme A is subject to regulation by post-translational modifications (PTMs) of the enzymes involved in its synthesis and degradation. A significant and recently discovered PTM in this context is protein CoAlation, the covalent attachment of Coenzyme A (CoA) to cysteine residues on proteins. portlandpress.comnih.gov This process forms a disulfide bond and is emerging as a crucial mechanism for redox regulation and cellular response to stress. portlandpress.commdpi.com

Under conditions of oxidative or metabolic stress, such as nutrient deprivation or the presence of oxidizing agents, the levels of protein CoAlation increase significantly. nih.govnih.gov This modification is reversible and can protect critical cysteine thiols from irreversible overoxidation to sulfinic or sulfonic acids, thereby preserving protein function. mdpi.com The vast majority of proteins identified as targets for CoAlation are metabolic enzymes, including those involved in lipid metabolism, the Krebs cycle, and glycolysis. portlandpress.commdpi.com This suggests that enzymes acting upon this compound are potential targets for this regulatory mechanism.

The process of CoAlation can directly alter an enzyme's catalytic activity, either inhibiting or activating it, and thus modulate metabolic pathways in response to cellular conditions. portlandpress.com For instance, a study on rat livers found that fasting for 24 hours led to a significant increase in protein CoAlation, while a high-fat/high-sucrose diet resulted in a substantial decrease. nih.govnih.gov This indicates that the CoAlation status of metabolic enzymes is dynamically regulated by the nutritional state of the cell. The discovery of this PTM reveals an unconventional role for CoA, extending beyond its classic function as an acyl group carrier to that of a key player in antioxidant defense and metabolic regulation. portlandpress.com

| Finding | Description | Cellular Context/Model | Reference |

|---|---|---|---|

| Widespread Modification | Over 500 proteins in mammalian cells and tissues have been identified as targets for CoAlation, with over 65% being metabolic enzymes. | Mammalian cells and tissues | portlandpress.com |

| Stress-Induced | CoAlation is induced by oxidative agents and metabolic stress, such as nutrient deprivation. | HEK293 cells, Rat liver | nih.govnih.gov |

| Reversible Process | The modification is reversible, suggesting a dynamic regulatory cycle (CoAlation/deCoAlation). | In vitro and cellular models | nih.gov |

| Functional Impact | CoAlation can alter the activity of enzymes, suggesting a direct role in regulating metabolic pathways in response to stress. | Langendorff-perfused heart, Rat liver | portlandpress.com |

| Protective Role | By forming a mixed-disulfide bond, CoAlation protects protein cysteine thiols from irreversible hyperoxidation during oxidative stress. | In vitro with recombinant GAPDH | mdpi.comnih.gov |

Integration with Broader Cellular Signaling Pathways

The metabolism of this compound, as part of the broader fatty acid metabolic network, is intricately linked with major cellular signaling pathways. These pathways can influence the synthesis, availability, and utilization of CoA and its thioester derivatives, thereby regulating metabolic flux.

One critical signaling pathway is the phosphoinositide-3-kinase (PI3K)/AKT pathway, which is a central regulator of cell growth, proliferation, and metabolism. harvard.edu Recent research has established that the PI3K pathway, when activated by growth factors, can stimulate CoA synthesis. The PI3K effector kinase, AKT, phosphorylates and thereby relieves the suppression of a novel suppressor of CoA synthesis, PANK4. harvard.edu This mechanism ensures that CoA production is coordinated with the metabolic demands of cell proliferation, directly impacting the pool of acyl-CoAs, including this compound. harvard.edu Conversely, cellular depletion of CoA has been shown to inhibit PI3K signaling, indicating a bidirectional regulatory loop. harvard.edu

Furthermore, signaling pathways are affected by intermediates of related metabolic processes. For example, inhibitors of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, have been shown to modulate the Rho GTPase/p21 signaling pathway. nih.govnih.gov HMG-CoA reductase inhibitors prevent the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate, which are necessary for the membrane localization and activation of Rho GTPases. nih.govnih.gov In mesangial cells cultured in high glucose, these inhibitors were found to reverse the downregulation of the cyclin-dependent kinase inhibitor p21 by preventing Rho activation. nih.gov This demonstrates how the metabolism of a specific CoA derivative (HMG-CoA) can have far-reaching effects on cell cycle regulation through established signaling cascades. These findings highlight the integration of CoA-dependent metabolic pathways with the central signaling networks that govern cellular fate and function.

| Signaling Pathway | Link to CoA Metabolism | Downstream Effect | Reference |

|---|---|---|---|

| PI3K/AKT Pathway | AKT, a key kinase in the pathway, phosphorylates PANK4, relieving the suppression of Coenzyme A synthesis. | Coordinates CoA production with metabolic demands for cell growth and proliferation. | harvard.edu |

| Rho GTPase/p21 Pathway | Metabolism of HMG-CoA provides isoprenoid intermediates (e.g., geranylgeranyl pyrophosphate) required for Rho GTPase activation. | Impacts cell cycle regulation by modulating the activity of the CDK inhibitor p21. | nih.govnih.gov |

Cellular and Organismal Context of 3 Hydroxyoctadecanoyl Coenzyme a

Ubiquitous Presence Across Biological Kingdoms

3-Hydroxyoctadecanoyl-coenzyme A is a specific form of a broader class of molecules known as 3-hydroxyacyl-CoAs. These molecules are integral intermediates in the beta-oxidation of fatty acids, a nearly universal metabolic pathway for energy extraction from lipids. wikipedia.orgontosight.ai The presence of the enzymes required to produce and process 3-hydroxyacyl-CoAs confirms the existence of this compound and its metabolic context across diverse life forms. ebi.ac.uk

Occurrence in Prokaryotic Systems (e.g., Escherichia coli)

In prokaryotic organisms such as Escherichia coli, the machinery for fatty acid oxidation is well-established. nih.gov The fadB gene in E. coli encodes a multifunctional enzyme that includes 3-hydroxyacyl-CoA dehydrogenase activity, the very enzyme responsible for acting upon molecules like 3-Hydroxyoctadecanoyl-coenzyme A. nih.govmdpi.com This demonstrates that even in relatively simple organisms, the pathway involving this C18 intermediate is a conserved part of lipid metabolism. nih.govnih.gov The presence of thioesterase II in E. coli, which can cleave 3-hydroxyacyl-CoA esters, further points to the active metabolism of these compounds within the bacterial cell. nih.gov

Presence in Eukaryotic Systems (e.g., Saccharomyces cerevisiae, Mus musculus, Homo sapiens)

The beta-oxidation pathway, and by extension 3-Hydroxyoctadecanoyl-coenzyme A, is a cornerstone of energy metabolism in eukaryotes. ebi.ac.ukwikipedia.org

Saccharomyces cerevisiae : The baker's yeast, a model eukaryotic organism, possesses the necessary enzymes for fatty acid beta-oxidation within its peroxisomes. nih.gov The gene FOX2 encodes a multifunctional enzyme with 3-hydroxyacyl-CoA dehydrogenase activity, directly implicating 3-hydroxyacyl-CoAs in yeast lipid metabolism. nih.govnih.gov The Yeast Metabolome Database explicitly lists 3-hydroxydocosanoyl-CoA (a C22 version), confirming the existence of this class of molecules in yeast. ymdb.ca

Mus musculus : In the house mouse, a common model for mammalian biology, the metabolism of 3-hydroxyacyl-CoAs is critical. Studies on mice have identified these intermediates in various tissues and have highlighted the role of enzymes like medium- and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) in regulating body weight and energy expenditure. nih.govnih.gov The presence of these metabolic pathways is also confirmed by the annotation of 3-hydroxyoctadecanoyl-CoA as a mouse metabolite. ebi.ac.uk

Homo sapiens : In humans, 3-Hydroxyoctadecanoyl-coenzyme A is a key intermediate in the mitochondrial breakdown of stearic acid (an 18-carbon saturated fatty acid). ontosight.aiuniprot.org Multiple human enzymes, such as Hydroxyacyl-coenzyme A dehydrogenase (HADH), are known to process 3-hydroxyacyl-CoAs of various chain lengths. wikipedia.orguniprot.orgnih.gov The activity of these enzymes is particularly high in tissues with significant energy demands, like the pancreas, heart, and liver, underscoring the importance of this metabolic route. oup.com

Table 1: Presence of 3-Hydroxyacyl-CoA Metabolism Across Kingdoms

| Organism | Kingdom | Key Evidence |

|---|---|---|

| Escherichia coli | Prokaryote | Presence of the fadB gene encoding 3-hydroxyacyl-CoA dehydrogenase. nih.govmdpi.com |

| Saccharomyces cerevisiae | Eukaryote | Contains the FOX2 gene for a multifunctional beta-oxidation enzyme. nih.gov |

| Mus musculus | Eukaryote | Active metabolism of 3-hydroxyacyl-CoAs is crucial for energy regulation. ebi.ac.uknih.gov |

| Homo sapiens | Eukaryote | Multiple dehydrogenase enzymes (e.g., HADH) process 3-hydroxyacyl-CoAs. wikipedia.orguniprot.org |

Subcellular Localization and Transport Mechanisms

The journey of fatty acids from the cellular environment to the site of their oxidation is a tightly regulated process involving specific transport systems and compartmentalization. 3-Hydroxyoctadecanoyl-coenzyme A is formed from its parent fatty acyl-CoA within the mitochondrial matrix, the primary site of beta-oxidation in eukaryotes. wikipedia.org

Mitochondrial Transport via Carnitine Palmitoyltransferase System

Long-chain fatty acids, such as the octadecanoyl-CoA that precedes 3-Hydroxyoctadecanoyl-coenzyme A, cannot freely pass through the inner mitochondrial membrane. wikipedia.org Their entry into the mitochondrial matrix is facilitated by a specialized transport mechanism known as the carnitine shuttle or the Carnitine Palmitoyltransferase (CPT) system. wikipedia.orgnih.govnih.gov

The process involves a series of enzymatic steps:

CPT1 : Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) converts the long-chain acyl-CoA into an acylcarnitine ester, releasing coenzyme A into the cytosol. wikipedia.orgnih.gov

CACT : The newly formed acylcarnitine is then transported across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT). nih.govyoutube.com

CPT2 : Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), an enzyme of the inner mitochondrial membrane, reverses the process. It converts the acylcarnitine back into its corresponding acyl-CoA, which can then enter the beta-oxidation pathway. nih.govaocs.org

This shuttle is a critical rate-limiting step for the oxidation of long-chain fatty acids. wikipedia.orgnih.gov

Table 2: Components of the Carnitine Palmitoyltransferase System

| Component | Location | Function |

|---|---|---|

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine. wikipedia.orgnih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix. nih.govyoutube.com |

Distribution within Cellular Compartments (Mitochondria, Nucleus, Cytoplasm)

The distribution of acyl-CoAs and their derivatives is highly compartmentalized to serve distinct metabolic functions.

Cytoplasm (Cytosol) : Long-chain fatty acids are first activated in the cytoplasm by being converted to their acyl-CoA form. This is where the substrate for the carnitine shuttle, octadecanoyl-CoA, originates before its transport into the mitochondria. wikipedia.org

Mitochondria : The mitochondrion is the primary site for the beta-oxidation of long-chain fatty acids in mammals. wikipedia.org Consequently, this is where 3-Hydroxyoctadecanoyl-coenzyme A is generated from enoyl-CoA and subsequently oxidized to 3-ketoacyl-CoA. wikipedia.orgaocs.org The enzymes responsible for its metabolism are located within the mitochondrial matrix. uniprot.orguniprot.org

Nucleus : While the primary role of 3-Hydroxyoctadecanoyl-coenzyme A is in mitochondrial energy metabolism, the broader pool of acyl-CoAs can influence nuclear activities. There is currently no direct evidence placing 3-Hydroxyoctadecanoyl-coenzyme A itself within the nucleus.

In some organisms and under certain conditions, beta-oxidation can also occur in peroxisomes. oup.comjst.go.jp In rat liver, for instance, the enzymes for beta-oxidation, including 3-hydroxyacyl-CoA dehydrogenase, are found in both mitochondria and peroxisomes. oup.comjst.go.jp

Roles in Fundamental Cellular Processes

The principal role of 3-Hydroxyoctadecanoyl-coenzyme A is its function as an indispensable intermediate in the catabolism of long-chain fatty acids for energy production. ontosight.ai

It is the substrate for the third step in the beta-oxidation cycle. wikipedia.orgwikipedia.org This four-step spiral systematically shortens the fatty acid chain, releasing acetyl-CoA in each round.

The reaction involving 3-Hydroxyoctadecanoyl-coenzyme A is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH). wikipedia.orgebi.ac.uk This enzyme uses NAD+ as an oxidizing agent to convert the hydroxyl group on the beta-carbon of 3-Hydroxyoctadecanoyl-coenzyme A into a keto group. wikipedia.orgontosight.ai This reaction yields 3-ketooctadecanoyl-CoA and a molecule of NADH, which is a crucial reducing equivalent. wikipedia.orgwikipedia.org The NADH produced is then shuttled to the electron transport chain to drive the synthesis of ATP, the cell's main energy currency. aocs.org

Defects in the enzymes that process 3-hydroxyacyl-CoAs can lead to serious metabolic disorders, highlighting the critical nature of this pathway for maintaining energy homeostasis, particularly during periods of fasting or high energy demand. ontosight.aioup.com

Maintenance of Cell Membrane Structure

3-Hydroxyoctadecanoyl-coenzyme A, as an acyl-CoA, is intrinsically linked to the synthesis and transport of fatty acids, which are fundamental components of cellular membranes. wikipedia.orghmdb.ca Coenzyme A (CoA) functions as an acyl group carrier, assisting in the transfer of fatty acids for various metabolic processes, including their incorporation into the phospholipid bilayer that forms the structural basis of all cell membranes. wikipedia.orghmdb.ca This process is vital for maintaining membrane integrity, fluidity, and function.

The specific structure of the fatty acid component, in this case, 3-hydroxyoctadecanoic acid, influences its interaction with the membrane environment. The presence of a hydroxyl (-OH) group at the third carbon position (the beta-position) increases the polarity of the fatty acid compared to its non-hydroxylated equivalent, octadecanoyl-CoA. ontosight.ai This increased polarity can affect how the fatty acid chain embeds within the hydrophobic core of the membrane and interacts with the polar head groups of phospholipids (B1166683) and membrane proteins, thereby influencing the physical properties of the membrane. ontosight.ai

Role in Gene Expression and Epigenetic Regulation

Acyl-CoA molecules are increasingly recognized as critical players in the regulation of gene expression through their role in epigenetic modifications. nih.govimrpress.com The most well-studied example is acetyl-CoA, which serves as the donor for acetyl groups in the acetylation of histone proteins. nih.gov Histone acetylation is a key post-translational modification (PTM) that alters chromatin structure, making DNA more accessible to transcription factors and thereby regulating gene expression. imrpress.comnih.gov The availability of nuclear acetyl-CoA is considered a metabolic sensor, directly linking the cell's energetic state to its transcriptional output. nih.gov

As an acyl-CoA, this compound is a potential donor of its 3-hydroxyoctadecanoyl group for protein acylation, a mechanism that could extend to the modification of histones and other proteins involved in gene regulation. nih.gov The transfer of different acyl groups to proteins can impart distinct biological functions, influencing chromatin organization and gene expression. nih.govimrpress.com While the specific role of 3-hydroxyoctadecanoylation in epigenetics is an area for further research, the established function of other acyl-CoAs in this process provides a strong basis for its potential involvement. nih.gov The regulation of gene expression by metabolites like acyl-CoAs represents a fundamental paradigm where cellular metabolism and epigenetic control are directly intertwined. nih.gov

Participation in Protein Acylation and Modification

Protein acylation is a widespread and vital post-translational modification (PTM) where an acyl group is transferred from a donor molecule, typically an acyl-CoA, to an amino acid residue on a target protein. nih.govimrpress.com This process modifies the protein's structure and function. This compound, by its chemical nature as an acyl-CoA thioester, serves as a potential donor for the transfer of the 3-hydroxyoctadecanoyl group. ebi.ac.ukmeta-biol.net

Research has uncovered that certain classes of acyl-CoAs can non-enzymatically modify proteins. nih.govwustl.edu This reactivity is sometimes facilitated by the structure of the acyl-CoA itself, which can undergo intramolecular catalysis to form highly reactive intermediates that then acylate proteins, particularly on lysine (B10760008) residues. nih.gov These modifications can regulate the activity of key metabolic enzymes and pathways. nih.gov Acyl-CoAs are required for a variety of such modifications that affect enzyme regulation, protein trafficking, and other cellular processes. nih.gov The covalent modification of proteins by coenzyme A and its acyl derivatives is a protective mechanism during cellular stress, preventing the irreversible oxidation of cysteine residues. wikipedia.org

| Acyl-CoA Type | Mechanism | Significance | Reference |

|---|---|---|---|

| General Acyl-CoAs | Serve as donors for the transfer of acyl groups to protein amino acid residues, a process known as acylation. | A common post-translational modification (PTM) that regulates protein structure and function. | nih.gov |

| Reactive Acyl-CoAs (e.g., HMG-CoA, Succinyl-CoA) | Can undergo intramolecular catalysis to form reactive intermediates that non-enzymatically modify proteins. | Defines a regulatory paradigm linking reactive metabolites to protein function and metabolic control. | nih.govwustl.edu |

| This compound | A potential donor of the 3-hydroxyoctadecanoyl group for protein modification. | As an acyl-CoA, it can participate in the acylation of proteins, potentially influencing their biological activity. | ebi.ac.uknih.gov |

Impact on Cell Growth, Survival, and Proliferation

The concentration and metabolism of this compound and its related 3-hydroxy fatty acids have a significant impact on cell fate, influencing growth, survival, and proliferation in a context-dependent manner.

Lipotoxicity and Impaired Cell Survival: In certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, defects in the beta-oxidation pathway lead to the accumulation of long-chain 3-hydroxy fatty acids. nih.govnih.gov This accumulation is cytotoxic, a phenomenon known as lipotoxicity. The buildup of these metabolites can uncouple mitochondrial oxidative phosphorylation, diminish mitochondrial respiration, and induce oxidative stress, ultimately leading to programmed cell death (lipoapoptosis) in various cell types, including hepatocytes (liver cells), pancreatic β-cells, and placental cells. nih.govnih.gov

Role in Cell Proliferation: The synthesis of long-chain fatty acids (LCFAs) is crucial for supporting the high bioenergetic and membrane synthesis demands of rapidly dividing cells, such as cancer cells. nih.gov Enzymes involved in the fatty acid synthesis pathway, which includes steps analogous to the reverse of beta-oxidation, are critical for tumor cell proliferation. nih.gov For instance, the enzyme 17β-hydroxysteroid dehydrogenase type 12 (17β-HSD12), which catalyzes a 3-ketoacyl-CoA reduction step in LCFA production, has been shown to modulate the proliferation and migration of breast cancer cells. nih.gov This highlights the importance of the metabolic flux through fatty acid pathways in controlling cell growth.

Protective Effects and Cell Survival: Conversely, under certain conditions, 3-hydroxy fatty acids can exert protective effects that enhance cell survival. In studies involving the amoeba, a model for phagocytic processes, exogenous 3-hydroxy fatty acids were shown to protect cells against the damaging effects of hydrogen peroxide, a potent reactive oxygen species. frontiersin.org This suggests a role in mitigating oxidative stress, which is a common threat to cell survival.

| Effect | Context/Mechanism | Cellular Outcome | Reference |

|---|---|---|---|

| Lipotoxicity | Accumulation of 3-hydroxy fatty acids due to metabolic defects (e.g., LCHAD deficiency). Causes mitochondrial dysfunction and oxidative stress. | Induces lipoapoptosis (cell death) in liver, pancreas, and other tissues. | nih.govnih.gov |

| Promotion of Proliferation | LCFA synthesis pathways, involving similar intermediates, are upregulated in cancer cells to meet demands for energy and membrane production. | Supports rapid cell growth and proliferation in cancer. | nih.gov |

| Protection Against Oxidative Stress | Exogenous 3-hydroxy fatty acids can protect cells from damage by reactive oxygen species like hydrogen peroxide. | Enhances cell survival under oxidative stress conditions. | frontiersin.org |

Advanced Research Methodologies for 3 Hydroxyoctadecanoyl Coenzyme a Analysis

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of acyl-CoAs, including 3-Hydroxyoctadecanoyl-coenzyme A. Its ability to provide molecular weight and structural information with high specificity and sensitivity makes it ideal for identifying and quantifying these low-abundance molecules in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of 3-Hydroxyoctadecanoyl-coenzyme A. This method couples the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov For acyl-CoAs, which are amphiphilic, combining a phosphate (B84403) methylation derivatization strategy with LC-MS can achieve full chromatographic coverage from free Coenzyme A to very-long-chain species like C25:0-CoA, along with good peak shapes. nih.gov This approach also mitigates the issue of analyte loss due to the affinity of phosphate groups for metallic and glass surfaces, which is a significant advantage for routine, large-scale lipidomics studies. nih.gov

A typical LC-MS workflow for acyl-CoA analysis involves sample preparation, often using mixed-mode solid-phase extraction (SPE) to optimize recovery, followed by chromatographic separation and MS detection. nih.gov The development of ultra-high performance liquid chromatography (UPLC) has further enhanced the separation efficiency, leading to improved peak resolution, reduced signal-to-noise ratios, and faster analysis times compared to conventional HPLC. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry that allows for the structural elucidation of analytes. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For acyl-CoAs, a common fragmentation pattern observed in positive ion mode involves the cleavage of the coenzyme A moiety at the 3'-phosphate-adenosine-5'-diphosphate (B75964) bond. nih.gov While specific fragmentation data for 3-Hydroxyoctadecanoyl-coenzyme A is not abundantly available in the literature, studies on similar molecules, such as 3-hydroxy fatty acid methyl esters, show characteristic fragmentation. For example, the methyl ester of 3-hydroxytetradecanoic acid produces a characteristic base peak at m/z 103. researchgate.net The interpretation of these fragmentation patterns is crucial for the unambiguous identification of the analyte in a complex mixture. nih.govsdu.dk

The use of targeted data acquisition methods, such as selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, significantly enhances the selectivity and sensitivity of the analysis. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex matrices. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, isotopically labeled 3-Hydroxyoctadecanoyl-coenzyme A) to the sample as an internal standard. nih.gov Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then used to calculate the absolute concentration of the analyte. nih.gov

A sophisticated approach known as Stable Isotope Labeling by Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) utilizes the incorporation of isotopically labeled precursors, such as ¹⁵N₁¹³C₃–vitamin B5, to generate a suite of labeled acyl-CoA internal standards within cells. nih.gov This allows for rigorous quantification of acyl-CoAs in different subcellular compartments. nih.gov The limits of quantification for acyl-CoAs using IDMS can be as low as the nanomolar range. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass of the analyte. nih.gov This high mass accuracy is invaluable for determining the elemental composition of an unknown compound, as it significantly narrows down the number of possible molecular formulas for a given mass-to-charge ratio (m/z).

For a molecule like 3-Hydroxyoctadecanoyl-coenzyme A (C₃₉H₇₀N₇O₁₈P₃S), the predicted monoisotopic mass is 1049.3711 Da. uni.lu HRMS can distinguish this from other molecules with the same nominal mass but different elemental compositions. The resolving power of the mass spectrometer is a critical parameter, with higher resolving power leading to more accurate mass assignments. nih.gov For complex matrices, a resolving power of 35,000 to 70,000 full width at half maximum (FWHM) may be necessary to achieve the desired mass accuracy. nih.gov

Table 1: Predicted m/z Values for 3-Hydroxyoctadecanoyl-coenzyme A Adducts This table is based on predicted data and serves as a reference for potential HRMS analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 1050.3784 |

| [M+Na]⁺ | 1072.3603 |

| [M-H]⁻ | 1048.3638 |

| [M+NH₄]⁺ | 1067.4049 |

| [M+K]⁺ | 1088.3343 |

| Data sourced from PubChem. uni.lu |

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental component of the analytical workflow for 3-Hydroxyoctadecanoyl-coenzyme A, as it allows for the separation of this specific acyl-CoA from other closely related molecules in a biological sample prior to detection.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of acyl-CoAs. In HPLC, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase is used to carry the sample through the column. The differential interaction of the analytes with the stationary phase results in their separation.

For long-chain acyl-CoAs, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. researchgate.net The separation of fatty acids, the building blocks of acyl-CoAs, can be achieved by converting them into phenacyl esters, which can then be separated and detected by UV absorbance. acs.org Challenges in the HPLC separation of acyl-CoAs include poor peak shape and tailing, particularly for longer-chain species. researchgate.net Method development often focuses on optimizing the mobile phase composition and pH to improve chromatographic performance. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) has also emerged as a valuable technique, particularly for the analysis of a wide range of acyl-CoAs from short to long chains in a single run. chemrxiv.org

Application of Chiral Separation Columns for Stereoisomer Distinction

In fatty acid β-oxidation, the stereochemistry of intermediates like 3-hydroxyoctadecanoyl-CoA is critical, as the enzymes involved are stereospecific. nih.gov The mitochondrial and peroxisomal β-oxidation pathways, for instance, produce different stereoisomers of 3-hydroxyacyl-CoAs. nih.gov To resolve and analyze these stereoisomers, high-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a principal technique. nih.govwvu.edunih.gov

The "three-point-interaction rule" is a fundamental concept in chiral recognition, where a minimum of three simultaneous interactions between the chiral selector (the stationary phase) and the analyte (the enantiomer) are necessary for separation. wvu.edu These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. wvu.educhromatographyonline.com

For long-chain 3-hydroxyacyl-CoAs, methods have been developed to separate the 3(R) and 3(S) enantiomers. One study successfully used a chiral separation column to distinguish between 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA, a slightly shorter but structurally similar analogue of this compound. nih.gov This research demonstrated that the 3(R) isomer had a shorter retention time than the 3(S) isomer, providing a clear method for assessing the stereospecificity of enoyl-CoA hydratase enzymes. nih.gov Polysaccharide-based and macrocyclic glycopeptide columns are among the most versatile and widely used CSPs for separating a broad range of chiral compounds. chromatographyonline.com

Interactive Table 1: Chiral Separation Approaches for Acyl-CoA Analogs

| Technique | Chiral Selector/Stationary Phase | Analyte Type | Principle of Separation | Reference |

|---|---|---|---|---|

| HPLC | Chiral Stationary Phase (CSP) | Enantiomers (e.g., 3(R)- and 3(S)-hydroxyacyl-CoAs) | Differential, transient diastereomeric complex formation between enantiomers and the CSP. | nih.govnih.gov |

| Indirect HPLC | Achiral Column | Diastereomeric derivatives | Enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column. | nih.govaocs.org |

Enzymatic Assays and Radiometric Quantification

These assays are typically monitored spectrophotometrically by tracking the reduction of NAD+ to NADH. wikipedia.org The kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase have been determined using this method, showing the enzyme is most active with medium-chain substrates. nih.gov

Radiometric methods offer high sensitivity for tracing metabolic pathways. By using radiolabeled precursors, such as [1-14C]octanoyl-CoA or [8-14C]octanoyl-CoA, researchers can follow the conversion of fatty acids through the β-oxidation pathway. nih.gov Intermediates, including 3-hydroxyoctanoyl-CoA, can be trapped, identified, and quantified. One technique involves terminating the reaction with hydroxylamine (B1172632) to form hydroxamate derivatives of the acyl-CoA intermediates, which can then be separated by chromatography and quantified by their radioactivity. nih.gov This approach has been used to demonstrate the formation of free intermediates, including 3-hydroxyoctanoyl-hydroxamate, during fatty acid oxidation in mitochondrial extracts. nih.gov

Structural Determination Techniques (e.g., X-ray Crystallography of Enzymes)

Understanding the precise mechanism of how enzymes recognize and process this compound requires detailed three-dimensional structural information. X-ray crystallography is the primary technique used to determine the atomic-level structure of these enzymes. nih.govnih.gov

The crystal structure of human short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), an enzyme that catalyzes a similar reaction to LCHAD but with shorter substrates, has been solved. nih.gov These studies reveal a homodimeric enzyme where each subunit has two domains. nih.govnih.gov The larger N-terminal domain binds the NAD+ cofactor, while the smaller C-terminal domain is responsible for binding the 3-hydroxyacyl-CoA substrate and for dimerization. nih.gov

Although a crystal structure of an enzyme in complex with the full this compound is not explicitly detailed in the provided results, molecular modeling studies have been performed. By docking a shorter substrate, L-3-hydroxybutyryl-CoA, into the active site of the SCHAD-NAD+ complex, researchers have identified key amino acid residues involved in catalysis. nih.gov Specifically, Histidine 158 is proposed to act as the general base that abstracts a proton from the substrate's hydroxyl group, a function enhanced by an electrostatic interaction with Glutamate (B1630785) 170. nih.gov These structural and modeling studies provide critical insights into the catalytic mechanism and the molecular basis for inherited metabolic disorders linked to deficiencies in these enzymes. nih.govgrantome.com

Real-Time Biosensing and Imaging for Concentration Dynamics

Traditional methods for measuring metabolites often require cell destruction, providing only a static snapshot of concentrations. To overcome this, genetically encoded biosensors have been developed for the real-time visualization of metabolite dynamics within living cells. nih.govresearchgate.net While a specific sensor for this compound is not yet described, sensors for related long-chain acyl-CoAs (LC-acyl-CoAs) have been created and demonstrate the feasibility of this approach. nih.gov

One such sensor is based on Förster resonance energy transfer (FRET) and utilizes the ligand-dependent interaction between two proteins, ABHD5 and Perilipin 5. nih.gov This sensor can detect intracellular LC-acyl-CoAs generated from both external and internal fatty acid sources. nih.gov Using this tool, researchers have observed oscillations in the levels of intracellular LC-acyl-CoAs following the stimulation of lipolysis, a dynamic that would be impossible to detect with conventional biochemical assays. nih.gov

Another approach uses the bacterial transcription factor FadR, which naturally binds to acyl-CoAs, fused to a fluorescent protein. researchgate.netacs.org These "LACSer" (Long-chain Acyl-CoA sensor) biosensors can monitor fluctuations in LC-acyl-CoA pools in different cellular compartments, such as the cytosol and mitochondria. researchgate.net The development of such biosensors provides a powerful tool for investigating the spatiotemporal regulation of fatty acid metabolism. nih.govnih.govbiorxiv.org

Transcriptomics and Proteomics for Metabolic Pathway Studies

To gain a systems-level understanding of how the metabolism of this compound is regulated, researchers employ transcriptomics and proteomics. These "omics" technologies allow for the large-scale analysis of gene expression (mRNA) and protein abundance, respectively, providing a comprehensive view of the metabolic landscape under different conditions. nih.govfrontiersin.org

Transcriptomic studies, often using RNA-Seq, have been used to analyze gene expression changes related to fatty acid synthesis and degradation in various organisms. nih.govmdpi.com For example, analysis of oil palm fruits identified thousands of differentially expressed genes involved in fatty acid metabolism at different developmental stages. nih.gov By combining transcriptomics with metabolomics (the study of metabolites), researchers can correlate the expression of specific enzyme-encoding genes with the levels of particular fatty acids and their intermediates. frontiersin.org Such studies have identified key genes (e.g., FATA, FATB, SDR) whose expression is significantly correlated with the concentration of major fatty acids. frontiersin.org

Proteomics provides complementary information by directly measuring the levels of enzymes involved in metabolic pathways. In the context of peroxisomal disorders, where the β-oxidation of very long-chain fatty acids is impaired, lipidomics (a subset of metabolomics) and proteomics can reveal characteristic changes. nih.govnih.gov Functional characterization of fibroblasts from patients with defects in peroxisomal β-oxidation enzymes showed distinct changes in the phospholipid composition, which could be used as diagnostic markers. nih.gov These multi-omics approaches are crucial for identifying regulatory hubs, such as the transcription factor PPARα, which controls the expression of many genes involved in peroxisomal fatty acid oxidation, and for understanding the complex networks that govern metabolic pathways. mdpi.comnih.gov

Interactive Table 2: Omics Approaches for Studying Fatty Acid Metabolism

| Methodology | Analyte | Key Findings & Applications | Reference |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | mRNA | Identifies differentially expressed genes under various conditions. Reveals regulatory networks (e.g., transcription factors) controlling metabolic pathways. | nih.govmdpi.comphysiology.orgnih.gov |

| Proteomics | Proteins | Quantifies changes in enzyme abundance. Identifies post-translational modifications that regulate enzyme activity. | nih.govacs.org |

| Metabolomics/Lipidomics | Metabolites, Lipids | Measures changes in the pools of metabolic intermediates and end-products. Identifies metabolic bottlenecks and biomarkers for disease. | frontiersin.orgnih.govmdpi.com |

| Multi-Omics Integration | mRNA, Proteins, Metabolites | Correlates gene expression with protein levels and metabolic outcomes for a systems-level understanding of pathway regulation and function. | frontiersin.orgacs.org |

Q & A

Q. What frameworks are recommended for synthesizing contradictory findings in acyl-CoA metabolism literature?

- Answer : Apply systematic review principles:

- Search Strategy : Use Boolean operators (e.g., "this compound AND β-oxidation") across PubMed, Scopus, and specialized databases.

- Bias Assessment : Evaluate studies for methodological rigor (e.g., blinding in activity assays).

- Meta-Analysis : Use random-effects models to account for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.